8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
Overview
Description
8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C22H29N5O3. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the reaction of 1,3,7-trimethylxanthine with 2,6-dimethyl-4-morpholinecarboxaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield reduced derivatives, and substitution may yield substituted purine derivatives .
Scientific Research Applications
8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 8-(2,6-dimethyl-4-morpholinyl)methyl-1,3-dimethyl-7-phenethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(2,6-dimethyl-4-morpholinyl)methyl-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its morpholine ring and trimethyl substitutions make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
8-(2,6-dimethylmorpholin-4-yl)-1,3,7-trimethylpurine-2,6-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-8-6-19(7-9(2)22-8)13-15-11-10(16(13)3)12(20)18(5)14(21)17(11)4/h8-9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQCCBWIDXVJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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